molecular formula C11H16BrNO B13233189 [(4-Bromophenyl)methyl](3-methoxypropyl)amine

[(4-Bromophenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13233189
M. Wt: 258.15 g/mol
InChI Key: OYSSYESCKNWCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)methylamine is an organic compound with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol . This compound features a bromophenyl group attached to a methoxypropylamine moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-Bromophenyl)methylamine involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 50-80°C

    Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of (4-Bromophenyl)methylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like THF.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)methylamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylamine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, modulating their activity. The bromophenyl group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methylamine
  • (4-Fluorophenyl)methylamine
  • (4-Iodophenyl)methylamine

Uniqueness

(4-Bromophenyl)methylamine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence the compound’s reactivity and binding affinity in various applications, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C11H16BrNO/c1-14-8-2-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,2,7-9H2,1H3

InChI Key

OYSSYESCKNWCGW-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.